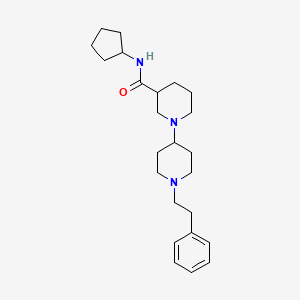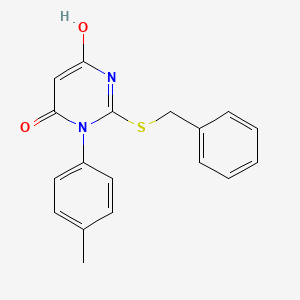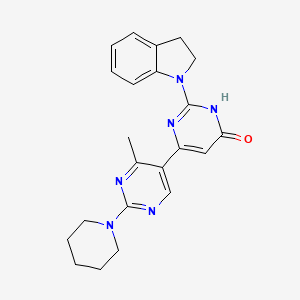![molecular formula C14H14N2O2S B6089059 N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B6089059.png)
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of B-cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mechanism of Action
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide binds to the active site of BTK and inhibits its activity, preventing downstream signaling pathways from being activated. This leads to reduced proliferation and survival of B-cell malignancies. This compound has also been shown to have a synergistic effect when combined with other targeted therapies, such as venetoclax and lenalidomide.
Biochemical and physiological effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical studies, with no significant toxicities observed. This compound has been shown to have a selective effect on BTK, with minimal off-target effects on other kinases.
Advantages and Limitations for Lab Experiments
One advantage of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide is its selective inhibition of BTK, which makes it a promising targeted therapy for B-cell malignancies. However, one limitation is the potential for resistance to develop over time, as has been observed with other BTK inhibitors. Further studies are needed to determine the optimal dosing and scheduling of this compound, as well as its potential for combination therapy with other targeted agents.
Future Directions
For research on N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide include further preclinical studies to better understand its mechanism of action and potential for combination therapy. Clinical trials are ongoing to evaluate its safety and efficacy in patients with B-cell malignancies. Additionally, there is potential for the development of this compound as a treatment for other diseases, such as autoimmune disorders and inflammatory diseases, which are also mediated by BTK signaling.
Synthesis Methods
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, starting with the reaction of 3-nitroaniline with acetic anhydride to form 3-acetamidoaniline. This intermediate is then reacted with methyl isothiocyanate to form N-[3-(acetylamino)phenyl]-N-methylthiourea. The final step involves the reaction of N-[3-(acetylamino)phenyl]-N-methylthiourea with 2-bromothiophene-3-carboxylic acid to form this compound.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-2-thiophenecarboxamide has been studied extensively for its potential use in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to apoptosis and reduced proliferation of B-cell malignancies.
properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10(17)16(2)12-6-3-5-11(9-12)15-14(18)13-7-4-8-19-13/h3-9H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSQDTBYZQSNVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=CC(=C1)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methyl-N-[2-(1H-pyrrol-1-yl)ethyl]benzamide](/img/structure/B6088991.png)

![7-methyl-3-[(3-methyl-2-thienyl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B6088997.png)
![6-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]-9H-purine](/img/structure/B6089025.png)
![methyl 1-{[3-hydroxy-2-oxo-1-(2-phenylethyl)-3-piperidinyl]methyl}-4-piperidinecarboxylate](/img/structure/B6089029.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-[(4-isopropyl-1-piperazinyl)methyl]-2-piperidinone](/img/structure/B6089034.png)
![ethyl (1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperidinyl)acetate](/img/structure/B6089035.png)
![N-(3,4-difluorophenyl)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-piperidinamine](/img/structure/B6089043.png)
![2-[1-(3-methyl-2-buten-1-yl)-4-(4-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B6089047.png)
![2-(methylthio)-N-[5-oxo-1-(3-phenylpropyl)-3-pyrrolidinyl]benzamide](/img/structure/B6089053.png)
![4-({[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B6089056.png)
![6-methyl-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzyl}-3(2H)-pyridazinone](/img/structure/B6089072.png)